Methyl 2-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}amino)benzoate
Overview
Description
Methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate is an organic compound that features a complex structure combining an adamantyl group with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}amino)benzoate typically involves a multi-step process. One common method includes the reaction of 1-(1-adamantyl)ethylamine with methyl 2-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, with the progress monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Aminolysis: Reaction with amines to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Aminolysis: Primary or secondary amines under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Benzoic acid and 1-(1-adamantyl)ethylamine.
Aminolysis: Corresponding amides.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Utilized in the development of polymers and materials with enhanced thermal and mechanical properties.
Biological Studies: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Mechanism of Action
The mechanism of action of Methyl 2-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and specificity of the compound. The ester and amide functionalities allow for hydrogen bonding and other interactions with biological macromolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar reactivity but lacking the adamantyl group.
1-(1-Adamantyl)ethylamine: Shares the adamantyl group but lacks the ester functionality.
N-(1-Adamantyl)benzamide: Contains both the adamantyl and benzamide groups but differs in the ester linkage.
Uniqueness
Methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate is unique due to the combination of the adamantyl group with a benzoate ester, providing a distinct set of chemical and physical properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science, setting it apart from simpler analogs.
Properties
IUPAC Name |
methyl 2-[1-(1-adamantyl)ethylcarbamoylamino]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-13(21-10-14-7-15(11-21)9-16(8-14)12-21)22-20(25)23-18-6-4-3-5-17(18)19(24)26-2/h3-6,13-16H,7-12H2,1-2H3,(H2,22,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWJJIAGQXQXMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=CC=CC=C4C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.